![molecular formula C11H12N2O3S B11806777 4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)

4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

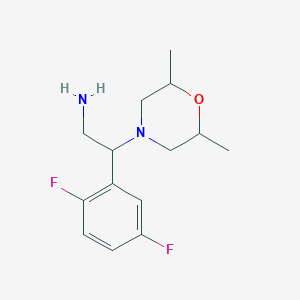

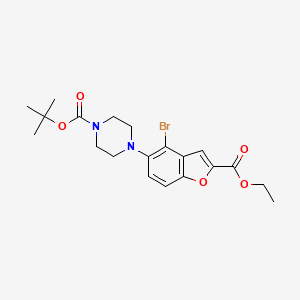

4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C11H12N2O3S. It is a derivative of benzo[b]thiophene, a sulfur-containing aromatic compound, and features methoxy groups at the 4 and 5 positions, as well as a carbohydrazide functional group at the 2 position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid.

Activation: The carboxylic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acyl chloride.

Hydrazide Formation: The acyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

反応の種類

4,5-ジメトキシベンゾ[b]チオフェン-2-カルボヒドラジドは、以下のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化される可能性があります。

還元: 還元反応によって、カルボヒドラジド基をアミンなどの他の官能基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が用いられます。

生成される主要な生成物

酸化: スルホキシドまたはスルホン。

還元: アミンまたは他の還元された誘導体。

科学的研究の応用

4,5-ジメトキシベンゾ[b]チオフェン-2-カルボヒドラジドは、科学研究においていくつかの応用が見られます。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして機能します。

生物学: この化合物は、抗菌活性や抗癌活性などの潜在的な生物活性について研究されています。

医学: 製薬中間体または有効成分としての可能性を探索する研究が進められています。

作用機序

4,5-ジメトキシベンゾ[b]チオフェン-2-カルボヒドラジドの作用機序は完全には解明されていません。この化合物は、特定の用途に応じて、様々な分子標的や経路と相互作用すると考えられています。 例えば、生物系では、特定の酵素を阻害したり、細胞受容体と相互作用したりすることで、観察された生物学的効果を生み出す可能性があります。 .

類似化合物との比較

類似化合物

4,5-ジメトキシベンゾ[b]チオフェン-2-カルボン酸: カルボヒドラジド誘導体の合成における前駆体。

4,5,6,7-テトラヒドロベンゾ[b]チオフェン誘導体: これらの化合物は、抗癌活性などの生物活性について研究されています。

独自性

4,5-ジメトキシベンゾ[b]チオフェン-2-カルボヒドラジドは、その独特な官能基によって、独自の化学反応性と潜在的な生物活性を持ち、ユニークです。 メトキシ基とカルボヒドラジド官能基は、有機合成における汎用性の高い中間体であり、様々な科学的用途に適した候補となっています。 .

特性

分子式 |

C11H12N2O3S |

|---|---|

分子量 |

252.29 g/mol |

IUPAC名 |

4,5-dimethoxy-1-benzothiophene-2-carbohydrazide |

InChI |

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-6(10(7)16-2)5-9(17-8)11(14)13-12/h3-5H,12H2,1-2H3,(H,13,14) |

InChIキー |

MYGSEZWIRDQOJW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C=C1)SC(=C2)C(=O)NN)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)

![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)